O-(2-(4-bromophenoxy)ethyl)hydroxylamine
Description
O-(2-(4-Bromophenoxy)ethyl)hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine group (-NH2O-) linked via a two-carbon ethyl chain to a 4-bromophenoxy substituent.
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
O-[2-(4-bromophenoxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H10BrNO2/c9-7-1-3-8(4-2-7)11-5-6-12-10/h1-4H,5-6,10H2 |
InChI Key |
WXXYAVYXGGYFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCON)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(4-bromophenoxy)ethyl)hydroxylamine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
O-(2-(4-bromophenoxy)ethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
O-(2-(4-bromophenoxy)ethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-N, N-N, O-N, and S-N bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of O-(2-(4-bromophenoxy)ethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of bonds between nitrogen and other elements, such as carbon, oxygen, and sulfur. This reactivity is due to the presence of the hydroxylamine group, which can donate an amino group to various substrates .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity and Stability
Hydroxylamine derivatives exhibit diverse reactivity profiles depending on substituents. Below is a comparative analysis with key analogues:
O-(4-Nitrophenyl)hydroxylamine
- Structure: Direct attachment of a nitro group (-NO2) to the phenoxy ring.
- Reactivity : The nitro group’s strong electron-withdrawing nature enhances electrophilicity, facilitating condensation reactions (e.g., formation of benzofuran derivatives via intermediates, as in ).
- Applications : Used in heterocyclic synthesis (e.g., 2-n-butyl-5-nitrobenzofuran).
O-(4-Fluorobenzyl)hydroxylamine Hydrochloride ()
- Structure : Benzyl group with a para-fluoro substituent.
- Properties : Lower molecular weight (141.14 g/mol) and boiling point (244°C) compared to brominated analogues. Fluorine’s electronegativity may improve solubility in polar solvents.
- Applications : Intermediate in medicinal chemistry for fluorinated drug candidates.
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride ()
Structural and Functional Comparisons
Table 1: Key Properties of Selected Hydroxylamine Derivatives
*Note: Properties for this compound are inferred from structural analogues.
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